2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate
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Overview
Description
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an acetate group attached to the 2-phenoxyethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate typically involves the reaction of 2-phenoxyethanol with benzothiophene-3-carboxylic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A related compound with similar structural features but different functional groups.
2-Phenethyl acetate: Another similar compound with an acetate group but lacking the benzothiophene ring.
Uniqueness
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate is unique due to the presence of both the benzothiophene ring and the 2-phenoxyethyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
6287-96-3 |
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Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[2-(2-phenoxyethyl)-1-benzothiophen-3-yl] acetate |
InChI |
InChI=1S/C18H16O3S/c1-13(19)21-18-15-9-5-6-10-16(15)22-17(18)11-12-20-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
BEQAEIZBONICBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(SC2=CC=CC=C21)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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